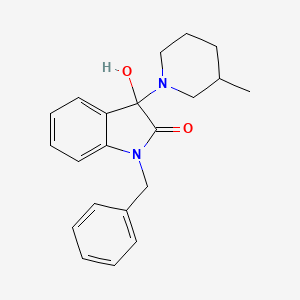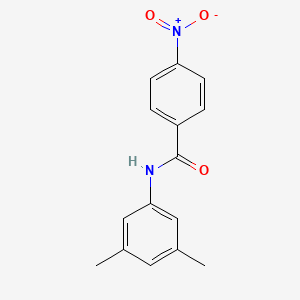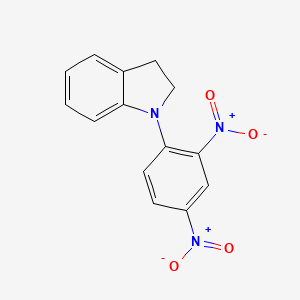![molecular formula C20H22N4O3 B4997618 2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B4997618.png)
2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol, also known as BZAET, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol exerts its effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various enzymes and signaling pathways. Additionally, this compound has been shown to have a protective effect on neuronal cells through the regulation of calcium homeostasis and the prevention of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, while increasing the activity of antioxidant enzymes. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, as well as reduce blood pressure and cholesterol levels.
実験室実験の利点と制限
2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. Additionally, this compound has low toxicity and is relatively easy to synthesize. However, one limitation of this compound is that it has not been extensively studied in vivo, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several potential future directions for the study of 2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound could be studied for its potential use in the treatment of inflammatory bowel disease and other autoimmune disorders. Further research is also needed to fully understand the molecular mechanisms underlying the effects of this compound, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its pharmacological properties and potential clinical applications.
合成法
2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of benzylamine with 2,6-dimethoxybenzaldehyde to form an imine intermediate. The imine is then reacted with 5-amino-1,2,4-triazine-3-carboxylic acid to form the desired this compound compound.
科学的研究の応用
2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, this compound has been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2-[benzyl-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-17-9-6-10-18(27-2)19(17)16-13-21-23-20(22-16)24(11-12-25)14-15-7-4-3-5-8-15/h3-10,13,25H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHBQHLICQPBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzoyl)benzoic acid](/img/structure/B4997539.png)
![2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B4997540.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1H-indol-2-ylmethyl)propanamide](/img/structure/B4997544.png)
![2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B4997550.png)
![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4997560.png)



![2-(methyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4997578.png)
![N-[(allylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4997584.png)

